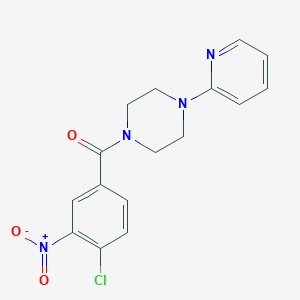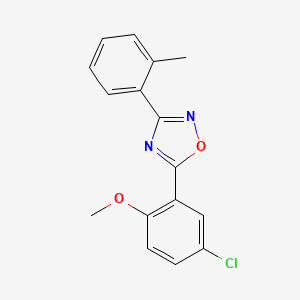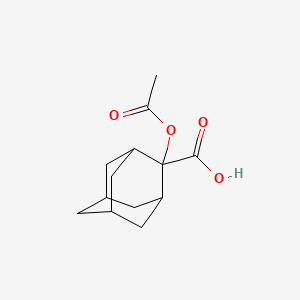
1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine, also known as CNB-001, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. CNB-001 is a small molecule that has been shown to have neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to work through a variety of pathways. 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to reduce oxidative stress and inflammation, both of which are known to contribute to neurological damage. Additionally, 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to modulate the activity of various neurotransmitter systems, including the cholinergic and glutamatergic systems.
Biochemical and Physiological Effects:
1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have a number of biochemical and physiological effects that contribute to its neuroprotective properties. For example, 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to increase levels of antioxidants in the brain, which can help to reduce oxidative stress. Additionally, 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to reduce levels of pro-inflammatory cytokines, which can help to reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine in lab experiments is its well-established neuroprotective properties. This makes it a useful tool for studying the mechanisms of neuroprotection and for testing potential therapeutic interventions for neurological disorders. However, one limitation of using 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine. One area of focus is the development of new therapeutic applications for 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine, particularly in the treatment of neurological disorders such as Alzheimer's disease and stroke. Additionally, further research is needed to better understand the mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine and to identify potential targets for therapeutic intervention. Finally, there is a need for more studies to investigate the safety and efficacy of 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine in humans, in order to determine its potential as a clinical treatment.
Méthodes De Synthèse
1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-pyridinecarboxaldehyde, followed by the addition of piperazine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been studied extensively for its neuroprotective properties, particularly in the treatment of traumatic brain injury (TBI). In animal models of TBI, 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to improve cognitive function and reduce brain damage. Additionally, 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been investigated for its potential in the treatment of other neurological disorders, such as Alzheimer's disease and stroke.
Propriétés
IUPAC Name |
(4-chloro-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c17-13-5-4-12(11-14(13)21(23)24)16(22)20-9-7-19(8-10-20)15-3-1-2-6-18-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVXQXSUFAGXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5811902.png)
![4-[3-(2,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5811905.png)


![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B5811931.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5811940.png)
![ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5811949.png)

![N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5811953.png)

![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5811960.png)
![4-{3-[(imino{2-[1-(2-thienyl)ethylidene]hydrazino}methyl)thio]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5811965.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5811969.png)
